molecular formula C8H6BrNO2 B8408013 4-Bromo-5-aminophthalide

4-Bromo-5-aminophthalide

Cat. No. B8408013
M. Wt: 228.04 g/mol
InChI Key: ZQHDMZVMPFNTGG-UHFFFAOYSA-N
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Patent
US06323199B1

Procedure details

6.6 g of 4-bromo-5-nitrophthalide is dissolved in 45 ml of ethanol and added in drops to a mixture of 65 g of iron(II) sulfate, 220 ml of water and 65 ml of ammonia (33%) that is heated to 60° C. and thoroughly stirred. After 2 hours at 60° C., the mixture is absorptively precipitated five times with 200 ml of diethyl ether. The diethyl ether phases are concentrated by evaporation. As a residue, 4.1 g of 4-bromo-5-aminophthalide is obtained, flash point 176-180° C.
Name
4-bromo-5-nitrophthalide
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
iron(II) sulfate
Quantity
65 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][O:5][C:6]2=[O:7].O.N>C(O)C.S([O-])([O-])(=O)=O.[Fe+2]>[Br:1][C:2]1[C:11]([NH2:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][O:5][C:6]2=[O:7] |f:4.5|

Inputs

Step One
Name
4-bromo-5-nitrophthalide
Quantity
6.6 g
Type
reactant
Smiles
BrC1=C2COC(=O)C2=CC=C1[N+](=O)[O-]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
O
Name
Quantity
65 mL
Type
reactant
Smiles
N
Name
iron(II) sulfate
Quantity
65 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
thoroughly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is absorptively precipitated five times with 200 ml of diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The diethyl ether phases are concentrated by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C2COC(=O)C2=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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